molecular formula C10H6Cl3NO B1351084 2,4,8-Trichloro-7-methoxyquinoline CAS No. 893620-26-3

2,4,8-Trichloro-7-methoxyquinoline

Cat. No. B1351084
Key on ui cas rn: 893620-26-3
M. Wt: 262.5 g/mol
InChI Key: FYRUHYCICHPKHQ-UHFFFAOYSA-N
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Patent
US08377962B2

Procedure details

2,4-Dichloro-8-methyl-7-methoxyquinoline 220b was synthesized from 2-methyl-3-methoxyaniline hydrochloride 215b and malonic acid as a white powder in 43% yield, following the procedure as described for compound 220d. 1H NMR (CDCl3, 376 MHz) δ (ppm) 2.62 (s, 3H), 4.03 (s, 3H), 7.34 (s, 1H), 7.37 (d, J=9.02 Hz, 1H), 8.05 (d, J=9.02 Hz, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]1[C:9]([O:10][CH3:11])=[CH:8][CH:7]=[CH:6][C:4]=1[NH2:5].C(O)(=O)CC(O)=O.[Cl:19][C:20]1[CH:29]=[C:28]([Cl:30])C2C(=C(Cl)C(OC)=CC=2)N=1>>[Cl:19][C:20]1[CH:29]=[C:28]([Cl:30])[C:6]2[C:4](=[C:3]([CH3:2])[C:9]([O:10][CH3:11])=[CH:8][CH:7]=2)[N:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CC1=C(N)C=CC=C1OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC2=C(C(=CC=C2C(=C1)Cl)OC)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC2=C(C(=CC=C2C(=C1)Cl)OC)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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